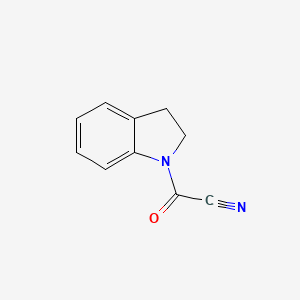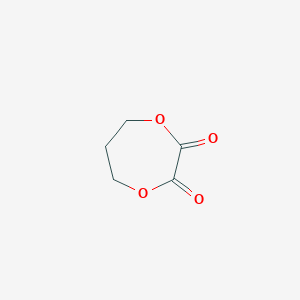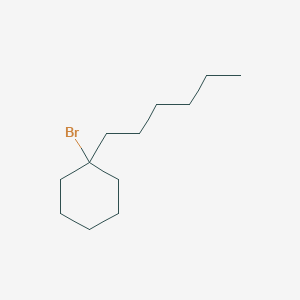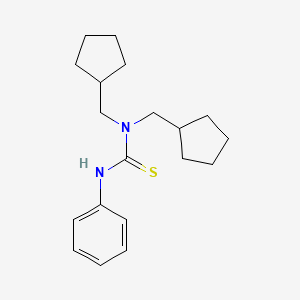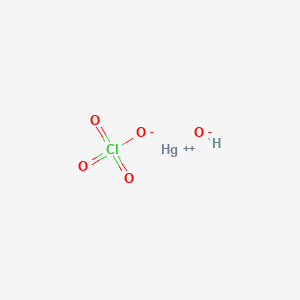![molecular formula C36H34O17 B14588111 Benzene-1,3-dicarboxylic acid;4-[3-(1,3-dioxo-2-benzofuran-5-carbonyl)oxy-2,2-dimethylpropoxy]carbonylbenzoic acid;hexanedioic acid CAS No. 61424-53-1](/img/structure/B14588111.png)
Benzene-1,3-dicarboxylic acid;4-[3-(1,3-dioxo-2-benzofuran-5-carbonyl)oxy-2,2-dimethylpropoxy]carbonylbenzoic acid;hexanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene-1,3-dicarboxylic acid;4-[3-(1,3-dioxo-2-benzofuran-5-carbonyl)oxy-2,2-dimethylpropoxy]carbonylbenzoic acid;hexanedioic acid is a complex organic compound that belongs to the class of aromatic dicarboxylic acids. This compound is characterized by the presence of multiple carboxylic acid groups attached to a benzene ring, along with additional functional groups that contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene-1,3-dicarboxylic acid;4-[3-(1,3-dioxo-2-benzofuran-5-carbonyl)oxy-2,2-dimethylpropoxy]carbonylbenzoic acid;hexanedioic acid typically involves multi-step organic reactions. The process begins with the preparation of benzene-1,3-dicarboxylic acid, which can be synthesized through the oxidation of m-xylene using potassium permanganate under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation and esterification processes, utilizing catalysts and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
Benzene-1,3-dicarboxylic acid;4-[3-(1,3-dioxo-2-benzofuran-5-carbonyl)oxy-2,2-dimethylpropoxy]carbonylbenzoic acid;hexanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols or aldehydes, and substituted aromatic compounds. These products can be further utilized in various chemical applications .
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of complex organic molecules. Its unique structure allows for the creation of polymers, resins, and other advanced materials .
Biology and Medicine
In biological and medical research, the compound’s derivatives are studied for their potential therapeutic properties. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making them valuable in drug development .
Industry
Industrially, the compound is used in the production of high-performance materials, such as coatings, adhesives, and composites. Its stability and reactivity make it suitable for various industrial applications .
作用机制
The mechanism of action of Benzene-1,3-dicarboxylic acid;4-[3-(1,3-dioxo-2-benzofuran-5-carbonyl)oxy-2,2-dimethylpropoxy]carbonylbenzoic acid;hexanedioic acid involves interactions with specific molecular targets and pathways. The compound’s carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, contributing to its biological effects.
相似化合物的比较
Similar Compounds
Similar compounds include:
- Phthalic acid (1,2-benzenedicarboxylic acid)
- Isophthalic acid (1,3-benzenedicarboxylic acid)
- Terephthalic acid (1,4-benzenedicarboxylic acid)
Uniqueness
What sets Benzene-1,3-dicarboxylic acid;4-[3-(1,3-dioxo-2-benzofuran-5-carbonyl)oxy-2,2-dimethylpropoxy]carbonylbenzoic acid;hexanedioic acid apart is its complex structure, which combines multiple functional groups. This complexity allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industry.
属性
CAS 编号 |
61424-53-1 |
|---|---|
分子式 |
C36H34O17 |
分子量 |
738.6 g/mol |
IUPAC 名称 |
benzene-1,3-dicarboxylic acid;4-[3-(1,3-dioxo-2-benzofuran-5-carbonyl)oxy-2,2-dimethylpropoxy]carbonylbenzoic acid;hexanedioic acid |
InChI |
InChI=1S/C22H18O9.C8H6O4.C6H10O4/c1-22(2,10-29-18(25)13-5-3-12(4-6-13)17(23)24)11-30-19(26)14-7-8-15-16(9-14)21(28)31-20(15)27;9-7(10)5-2-1-3-6(4-5)8(11)12;7-5(8)3-1-2-4-6(9)10/h3-9H,10-11H2,1-2H3,(H,23,24);1-4H,(H,9,10)(H,11,12);1-4H2,(H,7,8)(H,9,10) |
InChI 键 |
GLIHIHIDIHNGPY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(COC(=O)C1=CC=C(C=C1)C(=O)O)COC(=O)C2=CC3=C(C=C2)C(=O)OC3=O.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(CCC(=O)O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-5-thiol](/img/structure/B14588029.png)
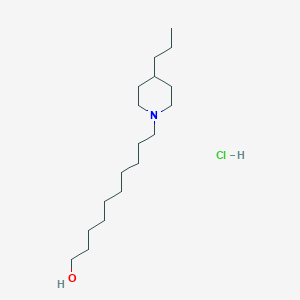
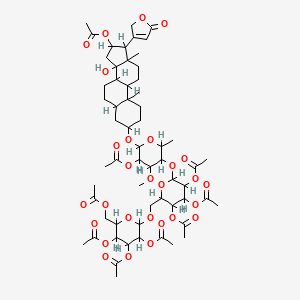
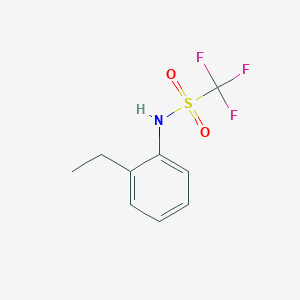
![3,7,8-Trimethylbenzo[G]isoquinoline](/img/structure/B14588066.png)
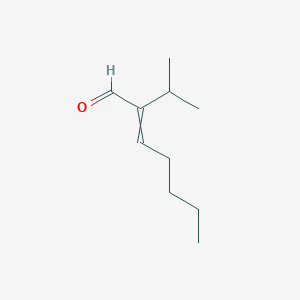
![1,1'-{[4-(Prop-1-yn-1-yl)phenyl]methylene}dipiperidine](/img/structure/B14588088.png)
![2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)-1,3-benzothiazole](/img/structure/B14588091.png)
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea](/img/structure/B14588093.png)
